molecular formula C20H22O4 B13410267 Benmijunzhi CAS No. 852369-40-5

Benmijunzhi

Cat. No.: B13410267
CAS No.: 852369-40-5
M. Wt: 326.4 g/mol
InChI Key: DYFHTHIEAZGGDF-QGOAFFKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benmijunzhi involves the reaction of 2,5-dimethylphenol with benzyl chloride to form 2,5-dimethylphenyl benzyl ether. This intermediate is then reacted with methyl (E)-3-methoxyacrylate under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benmijunzhi undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benmijunzhi is widely used in scientific research due to its fungicidal properties. Its applications include:

Mechanism of Action

Benmijunzhi exerts its fungicidal effects by inhibiting the mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which provides a distinct spectrum of activity against various fungal species. Its high efficacy and stability make it a valuable compound in both research and industrial applications .

Properties

CAS No.

852369-40-5

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

methyl (E)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C20H22O4/c1-14-9-10-15(2)19(11-14)24-12-16-7-5-6-8-17(16)18(13-22-3)20(21)23-4/h5-11,13H,12H2,1-4H3/b18-13+

InChI Key

DYFHTHIEAZGGDF-QGOAFFKASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=COC)C(=O)OC

Origin of Product

United States

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